molecular formula C9H6F2N2 B2532717 3-(3,5-Difluorophenyl)-1H-pyrazole CAS No. 154258-58-9

3-(3,5-Difluorophenyl)-1H-pyrazole

Cat. No. B2532717
CAS RN: 154258-58-9
M. Wt: 180.158
InChI Key: BQKVDGFQKMRCGT-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the family of pyrazoles, which are five-membered nitrogen-containing ring structures. It is also known as 3,5-difluoro-1H-pyrazole, and its systematic name is 1H-Pyrazole-3-carboxylic acid, 3,5-difluoro-phenyl ester. It is a colorless solid that has a melting point of 116-118 °C and a melting point of 178-179 °C. It is insoluble in water, but soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3,5-diphenyl-1H-pyrazole was synthesized using dibenzoylmethane and thiosemicarbazide. Its structure was confirmed through various spectroscopic methods and geometry optimization was carried out using density functional theory (DFT) methods (Akbas et al., 2017).

Electronic and Photophysical Properties

  • Heteroleptic cyclometalated iridium(III) complexes with N-phenyl-substituted pyrazoles exhibited blue phosphorescence at room temperature, with the substitution patterns on the ligands affecting their photophysical properties (Yang et al., 2005).

Tautomerism Studies

  • The annular tautomerism of NH-pyrazoles was investigated through X-ray crystallography and NMR spectroscopy, revealing complex patterns of hydrogen bonds and different tautomeric forms in the solid state and in solution (Cornago et al., 2009).

Novel Synthesis Methods

  • An efficient synthesis of multifluorinated pyrazolone-5-one derivatives was described using both conventional and non-conventional techniques, highlighting the importance of eco-friendly conditions in chemical synthesis (Gadakh et al., 2010).

Antimicrobial Activity

  • Novel fluorine containing pyrazoles were synthesized and showed promising antibacterial activities against various bacterial strains, suggesting potential applications in antimicrobial therapies (Gadakh et al., 2010).

Corrosion Inhibition

  • Pyrazole and pyrazolone derivatives were evaluated as corrosion inhibitors for copper alloy, showing high efficiency in preventing dissolution in basic medium. They also exhibited higher antibacterial activities than conventional bactericide agents (Sayed et al., 2018).

Metal Complex Synthesis

  • Mono- and polymetallic derivatives of 3,5-bis(4-butoxyphenyl)pyrazolyl group were synthesized, and their molecular structures were analyzed. The study provides insights into hydrogen bonds and bonding interactions in these complexes (Claramunt et al., 2003).

Fluorescence and Reactivity

  • 4-Fluoro-4-methyl-4H-pyrazoles showed potential as scaffolds for "click" chemistry. Their fluorescence and reactivity, particularly in Diels–Alder reactions, were studied, suggesting applications in biological systems (Abularrage et al., 2020).

Medicinal Chemistry

  • New compounds with the pyrazole moiety were synthesized and showed significant anticonvulsant and analgesic activities without displaying toxicity. This study contributes to medicinal chemistry, particularly in the development of new therapeutic agents (Viveka et al., 2015).

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other pyrazole compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the difluorophenyl group, which may enhance the compound’s reactivity or binding affinity .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 3-(3,5-Difluorophenyl)-1H-pyrazole in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.

properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKVDGFQKMRCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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